molecular formula C21H22FN3O3S B2962294 8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-57-3

8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one

Cat. No. B2962294
CAS RN: 898419-57-3
M. Wt: 415.48
InChI Key: VYHYBCYLJVDXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Quinolones and fluoroquinolones represent a significant class of antibacterial agents with broad-spectrum activity. These compounds often target bacterial enzymes like DNA gyrase and topoisomerase IV, inhibiting DNA replication and transcription, leading to bactericidal effects. The introduction of fluorine atoms and piperazine substitutions has been crucial in enhancing their activity and bioavailability. For example, research has demonstrated that modifications to the quinolone structure, such as the introduction of piperazinyl and fluorophenyl groups, can significantly enhance antibacterial potency against both Gram-positive and Gram-negative bacteria (Taguchi et al., 1992; Laborde et al., 1993).

Anticancer Applications

Research into quinolone derivatives has also explored their potential as anticancer agents. For instance, certain fluoroquinolones have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including drug-resistant strains. This is exemplified by compounds showing potent anticancer activities through mechanisms such as G2/M cell cycle arrest and modulation of apoptosis-related proteins (Solomon et al., 2019).

Structural Modifications and SAR

The structure-activity relationship (SAR) studies in the quinolone family have been extensive, aiming to enhance antimicrobial efficacy while reducing undesirable side-effects. Structural modifications, including the substitution of piperazine or fluorine at specific positions, have been shown to significantly affect the antibacterial and potentially anticancer activities of these compounds. Modifications can lead to improved oral absorption, increased potency against specific bacterial strains, and even reduced side-effects in some cases (Domagala, 1994).

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c22-17-2-4-18(5-3-17)23-9-11-24(12-10-23)29(27,28)19-13-15-1-6-20(26)25-8-7-16(14-19)21(15)25/h2-5,13-14H,1,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHYBCYLJVDXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.